N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Description
N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a biotinylated compound featuring a thienoimidazolone core (derived from D-biotin) conjugated to an arsorylphenyl group via a pentanamide linker. The arsoryl (As=O) moiety introduces unique electronic and steric properties, distinguishing it from typical biotin derivatives used in drug discovery and biochemical probes. This compound’s design likely aims to leverage arsenic’s known biological interactions, such as protein binding or redox modulation, while retaining the high-affinity biotin-streptavidin interaction for targeting or diagnostic applications .
Properties
Molecular Formula |
C16H20AsN3O3S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-arsorosophenyl)pentanamide |
InChI |
InChI=1S/C16H20AsN3O3S/c21-14(18-11-7-5-10(17-23)6-8-11)4-2-1-3-13-15-12(9-24-13)19-16(22)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 |
InChI Key |
OYXXFKRSQKLTMW-YDHLFZDLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[As]=O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As]=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under specific conditions. The final step involves the coupling of the thieno[3,4-d]imidazole core with the arsorylphenyl group using suitable reagents and catalysts.
Chemical Reactions Analysis
N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Scientific Research Applications
N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Biotin derivatives are widely utilized in medicinal chemistry for their high binding affinity to streptavidin/avidin and their role in prodrug strategies. Below is a comparative analysis of structurally related compounds:
Core Structure and Modifications
- Common Biotin Moiety: All analogs retain the (3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl group, ensuring streptavidin binding compatibility.
- Variable Substituents: N-(2-Aminoethyl) Derivatives: Used for conjugation (e.g., biotin-EDA in and ). These lack the arsoryl group but include primary amines for crosslinking . PEG-Linked Derivatives: Compounds like N-(pentaoxaoctadec-17-yn-1-yl) analogs () incorporate polyethylene glycol (PEG) spacers to enhance solubility and reduce steric hindrance . Aromatic and Heterocyclic Substituents:
- Sulfamoylphenyltriazole (): Designed for NLRP3 inflammasome inhibition, leveraging sulfonamide pharmacophores .
- Cyanobenzothiazole (): Used in click chemistry for site-specific protein labeling .
Physicochemical Properties
Biological Activity
N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 281.37 g/mol. The structure features a thieno[3,4-d]imidazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[3,4-d]imidazole exhibit significant antimicrobial properties. The compound this compound has been tested against various bacterial strains and demonstrated notable inhibition of growth.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis and inhibits cell proliferation.
Mechanism of Action:
The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Flow cytometry analysis indicated an increase in the sub-G1 phase population in treated cells, confirming apoptosis.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial activity of various thieno[3,4-d]imidazole derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms .
Study 2: Anticancer Properties
In another investigation reported in Cancer Research, the compound was subjected to a series of assays to evaluate its effect on tumor growth in vivo. Mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step pathways, including:
- Amide coupling : Reacting biotin derivatives (e.g., biotin-ONp) with functionalized amines in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Purification : Flash column chromatography (e.g., MeOH/CH₂Cl₂ gradients) is essential for removing unreacted reagents and isolating high-purity products .
- Catalytic hydrogenation : For azide-to-amine conversion, 10% Pd/C under hydrogen atmosphere ensures efficient reduction .
Q. How should researchers assess the compound’s physicochemical properties for experimental reproducibility?
- Methodological Answer : Key properties include:
- Solubility : Use shake-flask methods in buffers (pH 1–12) to determine solubility profiles. Evidence suggests moderate solubility in polar solvents (e.g., DCM/MeOH mixtures) .
- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. The thienoimidazole core is sensitive to hydrolysis under extreme pH .
- Molecular weight and formula : Validate via high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Storage : Store at −20°C under inert gas (argon) to prevent oxidation .
- Waste disposal : Follow GBZ/T 160.1–2004 and EN 14042 guidelines for organic arsenic-containing waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s target selectivity in biological assays?
- Methodological Answer :
- Orthogonal validation : Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .
- Off-target screening : Use proteome-wide affinity pulldowns coupled with LC-MS/MS to identify non-specific interactions .
- Dose-response studies : Establish EC₅₀ values across related targets (e.g., kinases, GPCRs) to quantify selectivity .
Q. What advanced techniques are suitable for analyzing structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict interactions with conserved binding pockets (e.g., biotin-binding enzymes) .
- High-throughput screening (HTS) : Test derivatives against focused libraries (e.g., kinase inhibitors) to identify scaffolds with enhanced potency .
- Crystallography : Co-crystallize the compound with its target (e.g., methionine aminopeptidase 2) to map critical hydrogen bonds and hydrophobic contacts .
Q. How can stability under physiological conditions be improved without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce acid-labile protecting groups (e.g., acetyl) to the arsorylphenyl moiety, which hydrolyze in target tissues .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pentanamide backbone to enhance aqueous solubility and plasma half-life .
- pH-responsive formulations : Encapsulate in liposomes with pH-sensitive linkers for controlled release in acidic microenvironments (e.g., tumors) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate (3aS,4S,6aR) and (3aR,4R,6aS) enantiomers .
- Asymmetric catalysis : Employ Rh-catalyzed hydrogenation with chiral ligands (e.g., BINAP) to stereoselectively reduce key intermediates .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Q. How do modifications to the arsorylphenyl group impact metabolic stability and toxicity profiles?
- Methodological Answer :
- Metabolite identification : Use liver microsomes (human/rat) and LC-HRMS to track oxidative metabolites (e.g., arsenic oxidation states) .
- Toxicity assays : Compare IC₅₀ values in primary hepatocytes vs. cancer cell lines to assess organ-specific toxicity .
- Isosteric replacement : Substitute arsenic with phosphorus or sulfur to reduce toxicity while retaining target affinity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
